N-[furan-2-yl(phenyl)methylidene]hydroxylamine
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Overview
Description
N-[furan-2-yl(phenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C11H9NO2 It is characterized by the presence of a furan ring and a phenyl group connected through a methylene bridge to a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[furan-2-yl(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[furan-2-yl(phenyl)methylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[furan-2-yl(phenyl)methylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and pathways. The furan and phenyl rings may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-(furan-2-ylmethylidene)hydroxylamine: Lacks the phenyl group, which may affect its reactivity and applications.
N-(phenylmethylidene)hydroxylamine: Lacks the furan ring, potentially altering its chemical properties and biological activity.
Uniqueness: N-[furan-2-yl(phenyl)methylidene]hydroxylamine is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOATOPMUKDLA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-23-4 |
Source
|
Record name | 2-BENZOYLFURAN OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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